(Fmoc-Cys-OSu)2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

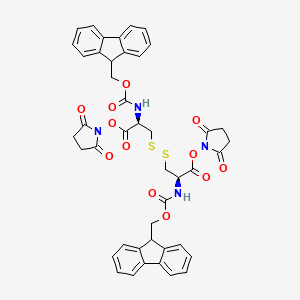

“(Fmoc-Cys-OSu)2” is a compound with the molecular formula C44H38N4O12S2 . It is also known as N-(fluorenylmethoxycarbonyl)-L-cysteine succinimido ester (1->1’)-disulfide . This compound is used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the use of the Fmoc group to temporarily mask the N-terminal Cys of the peptide thioester fragments . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 878.9 g/mol . The InChI code for this compound is InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 .

Chemical Reactions Analysis

In the context of chemical reactions, “this compound” is involved in the process of native chemical ligation (NCL) of unprotected peptide segments made by solid-phase peptide syntheses (SPPS) . The Fmoc group is used to temporarily mask the N-terminal Cys of the peptide thioester fragments .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. However, it is known that the compound has a molecular weight of 878.9 g/mol .

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

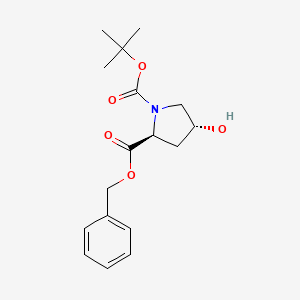

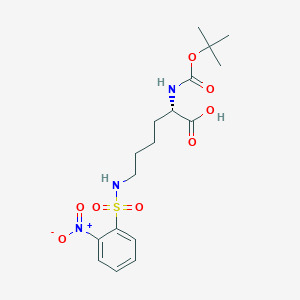

(Fmoc-Cys-OSu)2 se utiliza ampliamente en la síntesis de péptidos, particularmente en la síntesis de péptidos en fase sólida (SPPS). Permite la protección de los aminoácidos durante el proceso de síntesis, lo cual es crucial para el correcto plegamiento y la función de los péptidos {svg_1} {svg_2}.

Proteómica

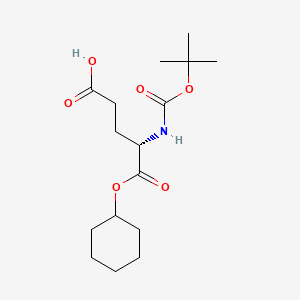

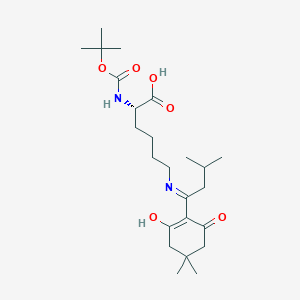

En proteómica, this compound facilita el estudio de proteínas y sus interacciones. Se utiliza para sintetizar péptidos que imitan las estructuras proteicas, lo que ayuda en la identificación y cuantificación de proteínas {svg_3}.

Desarrollo de Fármacos

Este compuesto juega un papel importante en el desarrollo de fármacos al permitir la creación de fármacos basados en péptidos. Su capacidad para formar enlaces estables con los aminoácidos lo hace valioso para sintetizar péptidos terapéuticos.

Biología Sintética

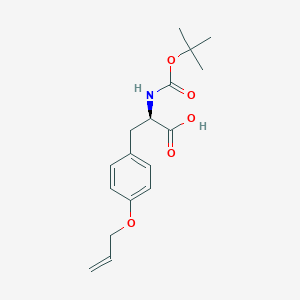

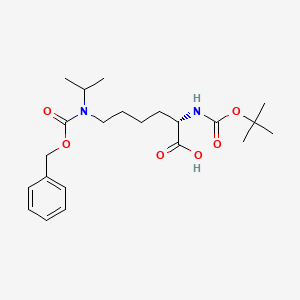

This compound se utiliza en la investigación de biología sintética para construir péptidos sintéticos que pueden realizar funciones biológicas específicas, como la inhibición o activación de enzimas {svg_4}.

Síntesis Química de Proteínas

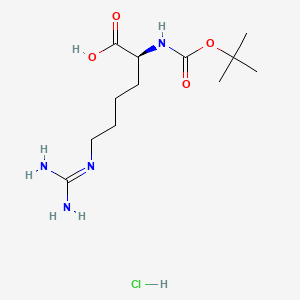

También se utiliza en la síntesis química de proteínas, particularmente en la síntesis de polipéptidos multisegmentarios, que implica la ligación de múltiples segmentos de péptidos para formar polipéptidos más grandes {svg_5}.

Supresión de Reacciones Secundarias

El compuesto ayuda a suprimir las reacciones secundarias como la formación de diketopiperazina (DKP) durante la síntesis de péptidos, lo que puede conducir a secuencias de péptidos incorrectas y rendimientos reducidos {svg_6}.

Síntesis de Péptidos en Fase Sólida Sostenible

This compound contribuye a métodos de síntesis de péptidos más sostenibles al reducir el uso de solventes y reactivos dañinos durante el proceso de eliminación de Fmoc {svg_7}.

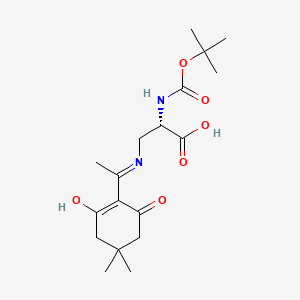

Síntesis de Péptidos que Contienen Cisteína

Es particularmente valioso para introducir residuos de Cys durante la Fmoc SPPS, lo cual es esencial para la síntesis de péptidos cíclicos que contienen puentes disulfuro {svg_8}.

Mecanismo De Acción

Target of Action

The primary target of (Fmoc-Cys-OSu)2 is the α-amino group of amino acids in peptide synthesis . The Fmoc group, short for fluorenylmethyloxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

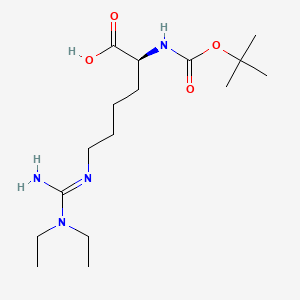

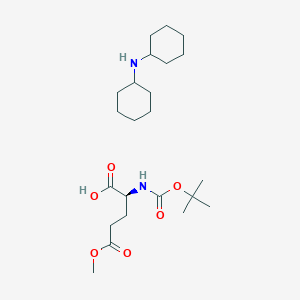

This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound affects the peptide synthesis pathway . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its chemical stability . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . Ring opening and rearrangement of fmoc-osu, which is used for fmoc introduction, results in the formation of β-alanyl impurities .

Result of Action

The result of the action of this compound is the synthesis of peptides . Insertion of Cys residues into a sequence allows selective deprotection of the thiol group on the solid phase, enabling either modification of Cys residues or on-resin disulfide bridge formation . The presence of β-alanyl impurities leads to insertion of additional β-alanine residue or β-alanine instead of the target amino acid into the peptide .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is readily removed after ligation by short exposure (<7 min) to 20% piperidine at pH 11 in aqueous conditions at room temperature . Subsequent native chemical ligation reactions can be performed in the presence of piperidine in the same solution at pH 7 .

Safety and Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of “(Fmoc-Cys-OSu)2”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Direcciones Futuras

The future directions of “(Fmoc-Cys-OSu)2” research could involve the development of more efficient and environmentally friendly methods for its synthesis . Additionally, the use of “this compound” in the synthesis of complex peptides that contain highly reactive electrophiles or other sensitive functional groups could be explored further .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRWVOZABQSEGS-ZPGRZCPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38N4O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)